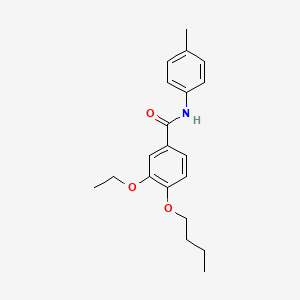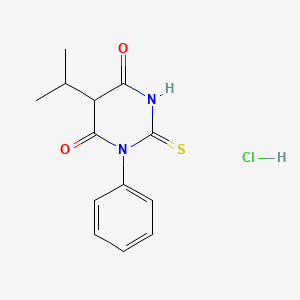
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide, also known as BMEB, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been found to possess neuroprotective effects by protecting neurons from oxidative stress and apoptosis.
Wirkmechanismus
The mechanism of action of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide involves the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer. 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide also inhibits the NF-κB pathway, which is a key regulator of inflammation. Additionally, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been found to modulate the activity of various enzymes involved in oxidative stress and apoptosis, such as SOD, CAT, and caspases.
Biochemical and Physiological Effects:
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide exhibits various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide also increases the activity of various antioxidant enzymes, such as SOD and CAT, which protect cells from oxidative damage. Moreover, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It also exhibits low toxicity and is relatively easy to synthesize. However, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has some limitations, such as its poor bioavailability and limited in vivo efficacy. Moreover, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide. Firstly, the pharmacokinetics and pharmacodynamics of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide need to be investigated in vivo to determine its efficacy and safety. Secondly, the potential therapeutic applications of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide in other diseases, such as cardiovascular and metabolic disorders, need to be explored. Thirdly, the development of novel 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide derivatives with improved bioavailability and efficacy is a promising direction for future research. Finally, the use of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide as a tool compound to study the role of various signaling pathways in disease pathogenesis is an exciting area of research.
Synthesemethoden
The synthesis of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide involves the reaction of 4-methylphenyl isocyanate with 4-butoxy-3-ethoxyaniline in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with benzoyl chloride to obtain the final product. The purity of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-6-13-24-18-12-9-16(14-19(18)23-5-2)20(22)21-17-10-7-15(3)8-11-17/h7-12,14H,4-6,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSILCNKGKAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)

![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![ethyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4959809.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)
![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)